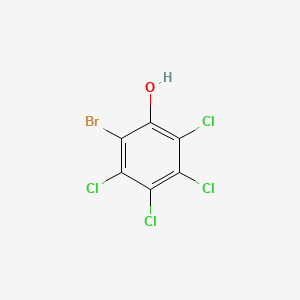

2-Bromo-3,4,5,6-tetrachlorophenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

94720-18-0 |

|---|---|

Molekularformel |

C6HBrCl4O |

Molekulargewicht |

310.8 g/mol |

IUPAC-Name |

2-bromo-3,4,5,6-tetrachlorophenol |

InChI |

InChI=1S/C6HBrCl4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H |

InChI-Schlüssel |

UKJWGHSAMXKIKS-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl)O |

Kanonische SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl)O |

Andere CAS-Nummern |

94720-18-0 |

Synonyme |

2-bromo-3,4,5,6-tetrachlorophenol |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3,4,5,6 Tetrachlorophenol

Aromatic Substitution Reactions of Highly Halogenated Phenols

Aromatic substitution reactions involve the replacement of a substituent on an aromatic ring. In the case of highly halogenated phenols, the nature of these reactions is heavily influenced by the electronic effects of the hydroxyl and halogen groups.

Phenols are generally highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating and ortho-, para-directing group. byjus.combritannica.com This is due to the ability of the oxygen's non-bonding electrons to delocalize into the aromatic ring, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.combritannica.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Phenols readily react with bromine water to form polybrominated products. byjus.com In less polar solvents, monobromination can be achieved. byjus.com

Nitration: Reaction with dilute nitric acid yields a mixture of ortho and para nitrophenols. byjus.com

Sulfonation: The reaction is temperature-dependent, favoring the ortho-isomer at lower temperatures and the para-isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation. libretexts.orgmlsu.ac.in

While aromatic rings are typically electron-rich and thus not prone to nucleophilic attack, the presence of strong electron-withdrawing groups, such as multiple halogens, can make the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups stabilizes this intermediate, facilitating the reaction. wikipedia.org

For highly halogenated phenols, the numerous halogen substituents significantly activate the ring for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com Recent research has also explored the use of arenophilic π-acid catalysts, such as rhodium and ruthenium complexes, to activate phenols for nucleophilic substitution by coordinating to the aromatic ring and enhancing its electrophilicity. nih.gov Another strategy involves leveraging the transient formation of a neutral O-radical, which acts as a powerful electron-withdrawing group, to promote nucleophilic substitution at a distal site. osti.gov

Oxidative Transformations and Radical Chemistry

Halogenated phenols can undergo oxidative transformations, leading to the formation of various products, including quinones. These processes often involve radical intermediates and can be accompanied by phenomena such as chemiluminescence.

Phenols can be oxidized to form quinones, which are dicarbonyl compounds. libretexts.orglibretexts.org This transformation typically occurs when the phenol (B47542) has hydroxyl groups in the ortho or para positions. youtube.com The oxidation of phenols can be achieved using various oxidizing agents, such as chromic acid. libretexts.orglibretexts.org The mechanism of quinone formation can be complex, sometimes involving initial hydroxylation reactions catalyzed by enzymes like P450, followed by a two-electron oxidation. nih.gov The redox equilibrium between dihydroxybenzenes and their corresponding quinones is a key aspect of their chemistry. libretexts.org

For a compound like 2-bromo-3,4,5,6-tetrachlorophenol, oxidation could potentially lead to the formation of a tetrachlorinated benzoquinone, with the bromine atom being displaced or remaining on the ring, depending on the reaction conditions. The formation of colored intermediates, such as benzoquinones and charge-transfer complexes, is often observed during the oxidation of phenols. msu.ru

Advanced oxidation processes (AOPs), such as the Fenton reaction (using ferrous ions and hydrogen peroxide), are employed for the degradation of persistent organic pollutants like halogenated phenols. researchgate.net A fascinating aspect of the oxidation of some polychlorinated phenols is the generation of intrinsic chemiluminescence (CL). nih.govnih.gov

Studies have shown that during the degradation of tetrachlorophenols and pentachlorophenol (B1679276) by the Fenton reagent, chlorinated quinoid intermediates and semiquinone radicals are produced. nih.govnih.gov A strong correlation has been observed between the formation of these chlorinated quinoid intermediates and the intensity of the chemiluminescence emission. nih.gov For instance, 2,3,5,6-tetrachlorophenol (B165523) has been found to produce exceptionally strong intrinsic chemiluminescence during AOPs, even stronger than that of pentachlorophenol. nih.govresearchgate.net This is attributed to the hydroxyl radical-dependent formation of tetrachlorinated quinoids, which can then form quinone-dioxetanes and electronically excited carbonyl species that emit light upon relaxation. nih.gov

The Fenton reaction is a well-known source of highly reactive oxidizing species. mdpi.comnih.gov For many years, the primary oxidizing intermediate was thought to be the hydroxyl radical (•OH). nih.gov However, the exact nature of the oxidizing species is still a subject of debate, with evidence suggesting the formation of other intermediates like the ferryl ion (FeIV=Oaq) depending on the pH. mdpi.comsemanticscholar.org The reaction of Fe(II) with H2O2 proceeds through an intermediate complex that can decompose to form either •OH radicals or the ferryl species. mdpi.comsemanticscholar.org

In the context of halogenated phenol degradation, these radical intermediates initiate the oxidation process. The reaction of •OH with chlorophenols can lead to the formation of chlorinated quinoid intermediates, including chloro-p-hydroquinones and chloro-p-benzoquinones. nih.gov The generation of semiquinone radicals has also been observed and correlated with chemiluminescence production. nih.gov The characterization of these transient radical intermediates often requires specialized techniques, such as kinetic probes and spectrophotometric observation. nih.gov

The table below summarizes the key reactive species and intermediates involved in the transformation of halogenated phenols.

| Process | Key Reactants/Intermediates | Resulting Products/Phenomena |

| Electrophilic Substitution | Electrophiles (e.g., Br+, NO2+) | Substituted phenols (reactivity is low for polyhalogenated phenols) |

| Nucleophilic Substitution | Nucleophiles (e.g., OH-, RO-), Metal Catalysts | Substituted phenols |

| Oxidation | Oxidizing agents (e.g., chromic acid, Fenton's reagent) | Quinones, various degradation products |

| Fenton Reaction | Fe2+, H2O2 | •OH, FeIV=Oaq, Semiquinone radicals |

| Chemiluminescence | Chlorinated quinoid intermediates, Quinone-dioxetanes | Light emission |

Chemiluminescence Phenomena in Advanced Oxidation Processes (e.g., Fenton System)

Spectroscopic Signatures of Oxidative Degradation Products

The oxidative degradation of this compound is anticipated to proceed through pathways similar to those observed for other polychlorinated and polybrominated phenols. These reactions typically involve the substitution of halogen atoms with hydroxyl groups and potential cleavage of the aromatic ring. The identification of the resulting degradation products relies heavily on advanced spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC/MS), which separates the complex mixture of products and provides their mass spectra for structural elucidation.

Studies on the oxidative degradation of 2,4,6-trichlorophenol (B30397) (TCP) by air ions have identified major products through GC/MS analysis. The primary degradation pathway involves a stepwise substitution, leading to the formation of compounds such as 2,6-dichloro-1,4-benzenediol and 3,5-dichlorocatechol (B76880) nih.gov. Similarly, the UV phototransformation of 2,4,6-tribromophenol (B41969) (TBP) has been shown to yield products like dihydroxylated dibromobenzene, hydroxy-polybrominated diphenyl ethers (hydroxy-PBDEs), and dihydroxylated polybrominated biphenyls (di-OH-PBBs) nih.gov.

By analogy, the oxidation of this compound would likely produce a variety of brominated and chlorinated catechols, hydroquinones, and potentially more complex dimeric structures. Spectroscopic analysis would be crucial for identifying these transient and stable intermediates. GC/MS would reveal the molecular weight and fragmentation patterns of these products, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information if the products can be isolated in sufficient quantity nih.gov.

Table 1: Potential Oxidative Degradation Products of this compound and Analytical Methods (Based on Analogy with Related Compounds)

| Potential Product Class | Specific Example (Hypothetical) | Analytical Technique | Reference for Analogy |

| Halogenated Benzenediols | Bromo-trichlorobenzenediol | GC/MS | nih.gov |

| Halogenated Catechols | Bromo-trichlorocatechol | GC/MS | nih.gov |

| Dihydroxylated Biphenyls | Dihydroxy-bromo-heptachlorobiphenyl | HPLC-MS/MS | nih.gov |

Abiotic Environmental Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes in the environment. For this compound, the most significant abiotic degradation pathways are likely photolysis and, to a lesser extent, hydrolysis.

Photolytic Degradation Pathways in Aqueous and Organic Media

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is expected to be a major environmental fate for this compound.

In aqueous environments, the photolysis of halogenated phenols can be complex. Halide ions in water can be converted by sensitized photolysis into reactive halogen species (RHS), which can further react with organic compounds nih.gov. Direct photolysis also occurs, often leading to reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. For instance, the irradiation of 2,3,4,5-tetrachlorophenol (B165442) in an acetonitrile-water mixture resulted in the formation of 2,3,5-trichlorophenol, indicating the removal of a chlorine atom nih.gov.

In organic media, such as solvents or lipids in biota, the degradation pathway can also be significant. Studies on the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) in an organic solvent mixture demonstrated that direct photolysis under both UV-C and simulated sunlight leads to sequential debromination nih.gov. It is plausible that this compound would undergo similar stepwise removal of both bromine and chlorine atoms under photolytic conditions. The specific atoms removed would depend on the carbon-halogen bond dissociation energies and the reaction environment.

Abiotic transformation of brominated phenols can also lead to the formation of more toxic products, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), particularly during combustion processes nih.gov.

Hydrolytic Stability and Transformation Kinetics in Environmental Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic halides, such as the C-Br and C-Cl bonds in this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions nih.gov. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

The environmental transformation of this compound will be governed by the kinetics of photolysis and biodegradation. While specific kinetic data for this compound are unavailable, studies on related compounds provide insight into its potential persistence. The photodegradation of many brominated flame retardants follows pseudo-first-order kinetics, with half-lives ranging from minutes to hours, depending on the light source and medium nih.govnih.gov. For example, the photolysis of TTBP-TAZ under simulated sunlight was found to have a half-life of 42.3 hours nih.gov. In contrast, the anaerobic biodegradation of 2,3,4,5-tetrachlorophenol in estuarine sediment was reported with a half-life of 6.5 days nih.gov. This indicates that transformation rates are highly dependent on environmental conditions.

Table 2: Environmental Transformation Kinetic Data for Related Halogenated Phenols

| Compound | Process | Medium | Half-Life (t½) | Reference |

| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | Photolysis (Simulated Sunlight) | Organic Solvent | 42.3 hours | nih.gov |

| Pentabromobenzyl acrylate (B77674) (PBBA) | Photolysis (λ = 180-400 nm) | Acetonitrile/Water | 2.31 - 71.93 min | nih.gov |

| 2,3,4,5-Tetrachlorophenol | Biodegradation (Anaerobic) | Estuarine Sediment | 6.5 days | nih.gov |

Biotransformation and Bioremediation Mechanisms

Biotransformation by microorganisms is a critical process for the detoxification and removal of halogenated phenols from the environment.

Microbial Dehalogenation Pathways (e.g., Reductive Dechlorination)

Microbial dehalogenation is the process by which microorganisms remove halogen atoms from a molecule. For highly halogenated compounds like this compound, this often occurs under anaerobic (oxygen-free) conditions through a process called reductive dehalogenation. In this process, the halogenated compound is used as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom.

While no studies have focused specifically on this compound, research on related compounds demonstrates the feasibility of this pathway. Anaerobic microbial consortia have been shown to reductively debrominate compounds like 2,4,6-tribromophenol to less brominated phenols and eventually to phenol nih.gov. Notably, anaerobic sludge acclimated to pentachlorophenol was capable of removing 99.9% of 2,3,4,6-tetrachlorophenol (B30399), producing trichlorophenol isomers as intermediates nih.gov. This strongly suggests that the chlorine atoms on this compound can be reductively removed by similar microbial communities.

Specific bacterial genera are known for their ability to degrade polychlorinated phenols. These include Sphingomonas, Nocardioides, Herbaspirillum, Ralstonia, and Cupriavidus nih.govmdpi.com. The bacterium Dehalococcoides mccartyi is particularly known for its ability to carry out organohalide respiration, using chlorinated and brominated compounds as energy sources acs.orgnih.gov. It is likely that a consortium of such bacteria would be required to completely dehalogenate this compound, sequentially removing both bromine and chlorine atoms.

Enzymatic Transformation and Substrate Specificity of Haloperoxidases

Enzymes, particularly peroxidases, can also play a role in the transformation of halogenated phenols. Haloperoxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are enzymes that catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂) nih.govmdpi.com.

The general mechanism for peroxidase-catalyzed degradation of phenols involves the oxidation of the native enzyme by H₂O₂ to an activated state (Compound I). This oxidized enzyme then abstracts an electron from the phenolic substrate, generating a phenoxy radical. These radicals can then undergo polymerization, leading to larger, more easily removable precipitates mdpi.com. The enzyme can also facilitate the removal of halogen atoms as radical ions nih.gov.

Peroxidases typically exhibit broad substrate specificity, especially for electron-rich phenolic compounds mdpi.com. Although the specific activity of haloperoxidases on this compound has not been reported, it is highly probable that it would serve as a substrate for enzymes like HRP and SBP. A combined photocatalytic and enzymatic process has shown success in degrading pentachlorophenol and pentabromophenol (B1679275), highlighting the potential for such systems in treating mixed halogenated wastes nih.gov.

Table 3: Enzymes and Microorganisms Involved in Halogenated Phenol Transformation

| Organism/Enzyme | Compound(s) Transformed | Transformation Pathway | Reference |

| Dehalococcoides mccartyi CBDB1 | Tetrabromobisphenol A (TBBPA) | Reductive Debromination | acs.orgnih.gov |

| Sphingomonas sp. K74 | 2,3,4,6-Tetrachlorophenol | Mineralization | nih.gov |

| Ralstonia sp. | 2,4,6-Trichlorophenol | Degradation | mdpi.com |

| Anaerobic Sludge Consortium | 2,3,4,6-Tetrachlorophenol | Reductive Dechlorination | nih.gov |

| Horseradish Peroxidase (HRP) | Pentachlorophenol, Pentabromophenol | Oxidative Polymerization/Dehalogenation | nih.gov |

| Soybean Peroxidase (SBP) | 2,4,6-Trichlorophenol | Oxidative Degradation | mdpi.com |

Photocatalytically Induced Enzymatic Remediation Systems for Halogenated Compounds

The integration of photocatalysis with enzymatic processes presents a promising and innovative approach for the remediation of highly halogenated organic compounds, such as this compound. This hybrid system harnesses the oxidative power of photocatalysis to initiate the degradation process, which is then completed by the high specificity and efficiency of enzymes. The synergy between these two methods can lead to a more complete and less toxic breakdown of persistent environmental pollutants. nih.govresearchgate.net

The fundamental principle of this combined system involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by light, generates highly reactive oxygen species (ROS). researchgate.netmdpi.compulsus.com These ROS can attack the complex structure of halogenated phenols, leading to partial degradation and dehalogenation. This initial photocatalytic step is crucial as it can transform the recalcitrant parent compound into intermediates that are more amenable to enzymatic attack. researchgate.net

Following or simultaneous with photocatalytic activation, enzymes like peroxidases or laccases are employed to further degrade the intermediates. nih.govresearchgate.netmdpi.com These enzymes exhibit a high degree of selectivity, targeting specific bonds in the breakdown products, which can lead to a more controlled and complete mineralization of the pollutant. nih.govscite.ai The combination of these processes can overcome the limitations of each individual technology; photocatalysis can be non-selective and may produce toxic byproducts, while enzymatic degradation alone may be ineffective against highly complex and stable pollutants. nih.govresearchgate.net

Research into photocatalytically induced enzymatic remediation has demonstrated its effectiveness for various halogenated phenols, which serve as surrogates for understanding the potential degradation of this compound. In one such study, a system utilizing titanium dioxide (TiO₂) as a photocatalyst and horseradish peroxidase (HRP) as the enzyme was developed for the treatment of pentachlorophenol (PCP) and pentabromophenol (PBP). nih.govresearchgate.net The efficiency of this system was found to be highly dependent on the hydraulic retention time (HRT), which is the average time a soluble compound remains in a reactor.

The findings from this research highlight the importance of reaction conditions in achieving high transformation and dehalogenation rates. A longer exposure to the photocatalytic and enzymatic system resulted in a significant reduction in the parent compounds and their associated toxicity. nih.govresearchgate.net At a lower flow rate (longer HRT), the dehalogenation was substantial, indicating the effective removal of chlorine and bromine atoms from the phenolic structure. nih.gov Conversely, a higher flow rate (shorter HRT) led to incomplete degradation and the formation of intermediates that were more toxic than the original pollutants. nih.govresearchgate.net

The detailed results of this study are summarized in the interactive data table below, illustrating the impact of hydraulic retention time on the degradation of pentachlorophenol and pentabromophenol.

Interactive Data Table: Effect of Hydraulic Retention Time on the Degradation of Pentahalogenated Phenols

| Flow Rate (mL min⁻¹) | Hydraulic Retention Time (min) | Compound | Initial Concentration (mg L⁻¹) | Transformation (%) | Dehalogenation (%) |

|---|---|---|---|---|---|

| 0.5 | 20 | Pentachlorophenol (PCP) | 8 | ~97 | 65 (Chlorine) |

| 0.5 | 20 | Pentabromophenol (PBP) | 10 | ~96 | 70 (Bromine) |

| 1.25 | 8 | Pentachlorophenol (PCP) | 8 | Not specified | 37 (Chlorine) |

| 1.25 | 8 | Pentabromophenol (PBP) | 10 | Not specified | 22 (Bromine) |

This data underscores the potential of photocatalytically induced enzymatic systems for the remediation of complex halogenated compounds like this compound. The successful degradation of structurally similar and highly halogenated phenols suggests that a comparable approach could be tailored for the target compound. The key to a successful application lies in the optimization of the system parameters, including the choice of photocatalyst and enzyme, their immobilization, and the operational conditions such as light intensity and hydraulic retention time, to ensure complete and non-toxic degradation. nih.govresearchgate.netrsc.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Bromo 3,4,5,6 Tetrachlorophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex samples, and several methods are suitable for 2-Bromo-3,4,5,6-tetrachlorophenol. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like phenols, a derivatization step is often necessary to enhance volatility and improve chromatographic peak shape. This involves converting the polar phenolic group into a less polar ether or ester.

Flame Ionization Detection (FID): The FID is a widely used, robust detector for organic compounds. After the analyte elutes from the GC column, it is burned in a hydrogen-air flame. libretexts.org This process produces ions that generate a current proportional to the amount of carbon atoms in the analyte, allowing for quantification. While reliable, the FID is a universal detector for organics and may lack the specific selectivity needed for trace analysis in complex environmental samples.

Electron Capture Detection (ECD): The ECD is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. libretexts.org This makes it exceptionally well-suited for the analysis of this compound. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a standing current. When an electronegative analyte like a halogenated phenol (B47542) passes through the detector, it captures electrons, causing a decrease in the current that is measured as the signal. libretexts.org This high selectivity minimizes interference from non-halogenated background components.

| Detector | Principle | Selectivity for this compound |

| FID | Measures ions produced during combustion of organic compounds in a hydrogen flame. libretexts.org | Low (Responds to most carbon-containing compounds). |

| ECD | Measures the decrease in detector current caused by electron-capturing, halogen-containing compounds. libretexts.org | High (Very sensitive to brominated and chlorinated compounds). |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC, particularly for compounds that are non-volatile or thermally unstable. sigmaaldrich.comsigmaaldrich.com For tetrachlorophenols, reverse-phase (RP) HPLC is a common approach. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A common mobile phase for analyzing related tetrachlorophenols consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid to ensure the phenolic proton is suppressed, leading to better peak shape. sielc.com As the mobile phase is pumped through the column, the components of the sample separate based on their relative affinities for the stationary and mobile phases.

Ultraviolet (UV) Detection: Following separation, the analyte passes through a UV detector. Phenolic compounds, including this compound, possess a chromophoric benzene (B151609) ring that absorbs UV light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. The methodology for analyzing tetrachlorophenols can be transferred from HPLC to UPLC, often with minimal changes to the mobile phase composition, to achieve more rapid separations. sielc.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for both definitive identification and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

GC-MS: In GC-MS, after compounds are separated by the GC, they enter the mass spectrometer's ion source. libretexts.org Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum, a pattern of these fragments, serves as a "molecular fingerprint" that allows for unambiguous identification of this compound. The distinct isotopic pattern created by the presence of multiple chlorine and bromine atoms further aids in its identification. GC-MS methods have been successfully developed for the analysis of structurally similar compounds like 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) in various matrices. nih.gov

LC-MS/MS: For LC-MS analysis of tetrachlorophenols, an electrospray ionization (ESI) source operating in negative ion mode is common, as it is effective at deprotonating the phenolic group to form the [M-H]⁻ ion. massbank.eu This precursor ion can then be subjected to tandem mass spectrometry (MS/MS). In this process, the precursor ion is isolated, fragmented via collision-induced dissociation, and the resulting product ions are analyzed. This transition from a specific precursor ion to a specific product ion is highly selective and significantly reduces chemical noise, enabling very low detection limits.

A study on 2,3,4,6-tetrachlorophenol (B30399) using a high-resolution LC-MS system provides an example of typical parameters.

| Parameter | Value/Condition |

| Instrument | LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) massbank.eu |

| Ionization Mode | ESI Negative massbank.eu |

| Precursor Ion | [M-H]⁻ massbank.eu |

| Precursor m/z | 228.8787 (for C₆H₂Cl₄O) massbank.eu |

| Fragmentation Mode | HCD (Higher-energy C-trap Dissociation) massbank.eu |

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis, especially at trace levels. The method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample before any extraction or cleanup steps.

This labeled compound acts as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte, ensuring they behave the same way during sample preparation and analysis. Any losses of the analyte during these steps will be mirrored by identical losses of the labeled standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer (like GC-MS or LC-MS/MS), an extremely accurate concentration can be calculated, effectively correcting for matrix effects and recovery variations. While direct studies on this compound using IDMS were not found, the use of a positional isomer (4-bromo-2,3,5,6-tetrachloroaniline) as an internal standard in a GC-MS method for a related compound highlights the principle of using a chemically similar standard to achieve reliable quantification. nih.gov

Sample Preparation and Pre-Concentration Techniques for Environmental and Industrial Matrices

The accurate quantification of this compound in environmental and industrial samples necessitates robust sample preparation and pre-concentration steps. These procedures are designed to isolate the analyte from interfering matrix components and concentrate it to levels amenable to instrumental analysis.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that combines sampling, extraction, and concentration into a single step. researchgate.net For polar analytes like halogenated phenols in aqueous samples, the choice of fiber coating is critical. Commercially available fibers, such as those coated with polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB), are commonly employed. researchgate.net

The process involves either direct immersion of the SPME fiber into the sample or exposure to the headspace above the sample. The analyte partitions from the sample matrix onto the fiber coating until equilibrium is reached. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. This method is valued for its speed and minimal sample volume requirements. researchgate.net Studies on various halogenated phenols have demonstrated that SPME can achieve low detection limits, often in the nanogram-per-liter (ng/L) range, making it suitable for trace environmental monitoring. researchgate.netresearchgate.net

Table 1: General SPME Parameters for Phenolic Compound Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Fiber Coating | Stationary phase coated on the fiber | Polyacrylate (PA), Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Mode | Method of exposing the fiber to the sample | Direct Immersion (DI-SPME) or Headspace (HS-SPME) |

| Extraction Time | Time required to reach equilibrium | 15 - 60 minutes |

| Agitation | Stirring or sonication to speed up equilibrium | 500 - 1500 rpm |

| Desorption Temp. | Temperature of GC inlet for thermal desorption | 250 - 300 °C |

| Desorption Time | Time fiber is held in the GC inlet | 1 - 5 minutes |

Adsorbent-Based Sampling Methods (e.g., XAD-7 Resins)

Adsorbent-based sampling, often utilizing solid-phase extraction (SPE) cartridges, is a widely used technique for isolating phenols from water. Amberlite XAD-7 resin, a non-ionic, moderately polar acrylic ester polymer, is effective for adsorbing and recovering phenols from aqueous solutions. Its moderate polarity provides a strong affinity for phenolic compounds.

In a typical procedure, an aqueous sample, often acidified to ensure the phenols are in their non-ionized form, is passed through a cartridge packed with XAD-7 resin. The phenols are retained on the resin while more polar, water-soluble components pass through. Subsequently, the cartridge is washed to remove any remaining interferences, and the retained phenols are eluted with a small volume of an organic solvent like methanol (B129727) or acetone. This process not only cleans up the sample but also achieves significant concentration factors. The use of XAD-2 resin has also been proven suitable for sampling similar organic compounds from rainwater. dss.go.th

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Gas chromatography (GC) is a primary technique for analyzing halogenated phenols. However, the high polarity and low volatility of the phenolic hydroxyl (-OH) group can lead to poor peak shape and thermal degradation in the GC system. Derivatization is a chemical modification process that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance. mdpi.com

Common derivatization strategies for phenols include:

Acetylation: Reacting the phenol with acetic anhydride (B1165640) to form a more volatile acetate (B1210297) ester. This is a robust method used for various chlorophenols.

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Pentafluorobenzylation: Employing reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. This is particularly advantageous for analysis using an Electron Capture Detector (ECD), as the polyfluorinated group significantly enhances the detector's response. mdpi.com

These derivatization reactions make the resulting compounds more suitable for GC analysis and can significantly lower detection limits. mdpi.com

Table 2: Common Derivatization Reagents for Phenols in GC Analysis

| Reagent Name | Abbreviation | Derivative Formed | Advantages |

|---|---|---|---|

| Acetic Anhydride | - | Acetate Ester | Robust, common, good for FID/MS detection |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Good volatility, good for MS fragmentation |

Spectroscopic Characterization in Molecular Research

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for studying its molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While specific, published NMR spectra for this compound are not widely available, its structure allows for clear predictions of its expected NMR signature. nmrdb.orgyoutube.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum is predicted to be relatively simple. Due to the substitution pattern, there are no protons on the aromatic ring. Therefore, the spectrum would be expected to show only one significant signal: a broad singlet corresponding to the phenolic hydroxyl proton (-OH). The chemical shift of this proton is variable and concentration-dependent, typically appearing between 5-8 ppm, and it would be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show six distinct signals, one for each of the unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached substituents (Br, Cl, OH). The carbon atom bonded to the hydroxyl group (C-1) would appear significantly downfield (e.g., ~150-160 ppm). The carbons bonded to the halogens (C-2, C-3, C-4, C-5, C-6) would also have characteristic chemical shifts influenced by the specific halogen and its position. For example, data for the related compound 4-bromophenol (B116583) shows signals for the aromatic carbons between approximately 115 and 155 ppm. chemicalbook.com

Table 3: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Signal | Multiplicity | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| ¹H | Hydroxyl Proton (-OH) | Broad Singlet | 5 - 8 | D₂O exchangeable; no aromatic protons present. |

| ¹³C | C-OH (C1) | Singlet | 150 - 160 | Downfield shift due to electronegative oxygen. |

| ¹³C | C-Br (C2) | Singlet | 110 - 125 | Shift influenced by bromine substituent. |

| ¹³C | C-Cl (C3, C4, C5, C6) | 4x Singlets | 120 - 140 | Four distinct signals for each chlorine-bearing carbon. |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) in Molecular Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. researchgate.net For this compound, these techniques can confirm the presence of key structural features. researchgate.netacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with the broadening due to hydrogen bonding. A sharp band around 1200 cm⁻¹ would be attributable to the C-O stretching vibration. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The presence of heavy halogen atoms would give rise to strong absorptions in the lower frequency "fingerprint" region: C-Cl stretching vibrations typically occur between 600-800 cm⁻¹, and the C-Br stretch is expected at an even lower wavenumber, around 500-600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals. The C-Cl and C-Br stretching vibrations would also be Raman active and could be used for structural confirmation. epa.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | FT-IR | 3200 - 3600 | Broad, Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 | Medium to Strong |

| C-O Stretch | FT-IR | ~1200 | Strong |

| C-Cl Stretch | FT-IR, Raman | 600 - 800 | Strong |

Emerging Research Areas and Future Directions in 2 Bromo 3,4,5,6 Tetrachlorophenol Chemistry

Development of Green and Sustainable Synthetic Routes for Halogenated Phenols

Traditional synthesis of halogenated phenols often involves electrophilic halogenation of phenol (B47542) using elemental chlorine or bromine, which can lead to a complex mixture of isomers and environmentally hazardous byproducts. chemicalbook.com Modern synthetic chemistry is moving towards greener and more sustainable alternatives that offer higher selectivity, use less hazardous reagents, and minimize waste.

Key Research Thrusts:

Catalytic Regioselective Halogenation: A significant challenge in synthesizing a specific isomer like 2-Bromo-3,4,5,6-tetrachlorophenol is controlling the position of halogenation. Research has focused on developing catalysts that can direct chlorination or bromination to specific sites on the phenol ring. For instance, processes using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts and a Lewis acid (like AlCl₃ or FeCl₃) have shown success in achieving para-regioselective chlorination of various phenols. mdpi.com A Chinese patent describes using a mixed catalyst system—combining a sulfide (B99878) (diphenyl sulfide or dimethyl sulfide), an acid (acetic acid or toluenesulfonic acid), and a Lewis acid (AlCl₃ or FeCl₃)—to achieve high yields of specific chlorophenol isomers like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397). google.com Adapting such catalytic systems for sequential or mixed halogenation could provide a potential route to this compound.

Alternative Halogenating Agents: The use of elemental halogens poses significant safety and environmental risks. Green chemistry encourages the use of safer alternatives. N-halosuccinimides (e.g., N-chlorosuccinimide and N-bromosuccinimide) are solid, easier-to-handle reagents for halogenation. Similarly, processes using hydrogen peroxide and a halide salt in an acidic medium offer a greener route by avoiding elemental halogens and producing water as the primary byproduct.

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to batch processes. This enhanced control can improve selectivity, reduce reaction times, and minimize the formation of undesired byproducts, including polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), which can form at high temperatures during chlorophenol production. chemicalbook.com

Table 1: Comparison of Synthetic Routes for Halogenated Phenols

| Method | Halogenating Agent(s) | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Electrophilic Halogenation | Cl₂, Br₂ | None or Lewis Acid | Inexpensive, well-established | Low regioselectivity, hazardous reagents, byproduct formation (including dioxins) chemicalbook.com |

| Catalytic Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Sulphur compounds + Lewis Acid | High para-selectivity for certain phenols mdpi.com | Requires catalyst, may not be suitable for poly-halogenation |

| Green Halogenation | N-chlorosuccinimide, N-bromosuccinimide | Acid or base catalyst | Safer, solid reagents, milder conditions | Higher reagent cost |

| Flow Chemistry | Various | Precise temperature/pressure control | High selectivity, improved safety, scalability | High initial equipment cost |

Advanced Remediation Technologies and Detailed Mechanistic Studies of Degradation

Given their persistence, the removal of polyhalogenated phenols from the environment is a critical area of research. Advanced oxidation processes (AOPs) and bioremediation are at the forefront of these efforts.

Advanced Oxidation Processes (AOPs):

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a promising technology. When irradiated with UV light, TiO₂ generates highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. rsc.org Research on pentahalogenated phenols (pentachlorophenol, PCP, and pentabromophenol (B1679275), PBP) has demonstrated that a system combining UV-B light with immobilized horseradish peroxidase (HRP) on a TiO₂ support can successfully treat and detoxify these compounds. nih.gov The mechanism involves initial dehalogenation, followed by the breakdown of the aromatic ring. For this compound, this process would likely involve the removal of both bromine and chlorine atoms.

Adsorption: Activated carbon is highly effective for removing halogenated organic compounds through adsorption. ecologixsystems.com Granular activated carbon (GAC) filters are a standard method for treating water contaminated with phenols and other micropollutants. ecologixsystems.com

Bioremediation:

Bacterial Degradation: Specific bacterial strains have been identified that can degrade highly chlorinated phenols. For example, Sphingomonas sp. and Nocardioides sp. have been shown to mineralize 2,3,4,6-tetrachlorophenol (B30399), using it as a sole carbon and energy source. nih.gov The degradation proceeds via stoichiometric release of chloride ions, indicating complete breakdown. nih.govebi.ac.uk Similarly, Dehalococcoides mccartyi can dechlorinate pentachlorophenol (B1679276) to various dichlorophenol isomers. ebi.ac.uk It is highly probable that microbial consortia capable of degrading this compound exist or could be developed, likely acting through a series of reductive dehalogenation steps. The relative lability of the C-Br versus the C-Cl bond would be a key factor in determining the initial degradation pathway.

Enzymatic Treatment: The use of isolated enzymes, such as peroxidases and laccases, can target the degradation of phenolic compounds. Horseradish peroxidase (HRP), for instance, has been used in an immobilized form to treat pentahalogenated phenols. nih.gov

Table 2: Remediation Technologies for Halogenated Phenols

| Technology | Principle | Key Findings & Mechanisms | Applicability to this compound |

|---|---|---|---|

| Photocatalysis (TiO₂) | Generation of •OH radicals under UV light to oxidize pollutants. rsc.org | Effective for degrading PCP and PBP; involves dehalogenation and ring cleavage. nih.gov | High potential for complete mineralization. |

| Bioremediation | Use of microorganisms to break down contaminants. | Sphingomonas and Nocardioides mineralize 2,3,4,6-TeCP; Dehalococcoides reductively dechlorinates PCP. nih.govebi.ac.uk | Likely effective, with degradation initiated by either de-bromination or de-chlorination. |

| Adsorption | Physical binding of molecules to a surface. | Granular Activated Carbon (GAC) effectively removes a wide range of organic pollutants, including phenols. ecologixsystems.com | Effective for removal from aqueous solutions, but does not destroy the compound. |

| Enzymatic Degradation | Use of enzymes like peroxidases to transform pollutants. | Immobilized horseradish peroxidase (HRP) can detoxify pentahalogenated phenols. nih.gov | Potential for targeted transformation into less toxic products. |

Integrative Computational and Experimental Approaches for Complex Transformations

Combining computational modeling with experimental validation provides powerful insights into the complex reaction pathways of halogenated phenols. This integrative approach is crucial for predicting environmental fate and optimizing degradation technologies.

Computational Chemistry: Quantum chemistry calculations, such as Density Functional Theory (DFT), are used to model reaction mechanisms at the molecular level. For instance, theoretical studies on the reaction of pentahalogenated phenols (C₆X₅OH, where X = F, Cl, Br) with hydroxyl radicals (•OH) have elucidated the degradation pathways. rsc.org These studies show that the reaction can proceed via •OH addition to the aromatic ring or through a proton-coupled electron-transfer (PCET) from the phenolic hydroxyl group. rsc.org The presence of a catalyst surface, like a TiO₂ cluster, can dramatically alter the favorability of these pathways, accelerating degradation by orders of magnitude. rsc.org Such models could predict the atmospheric lifetime and primary degradation products of this compound.

Experimental Validation: Advanced analytical techniques are essential to confirm computational predictions. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone method for identifying and quantifying halogenated phenols and their degradation byproducts in environmental samples. nih.gov By comparing the experimentally detected intermediates with those predicted by computational models, researchers can build a comprehensive picture of the transformation process.

Exploration of Novel Chemical Transformations and Their Fundamental Principles

Beyond degradation, understanding the fundamental reactivity of this compound can open avenues for its use as a building block in synthesis or reveal unintended transformation pathways.

Formation of Mixed Halogenated Dioxins: A significant area of environmental chemistry is understanding the formation of toxic byproducts during combustion or industrial processes. Research on mixtures of 2-chlorophenol (B165306) and 2-bromophenol (B46759) has shown that they can act as precursors to the formation of mixed polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). murdoch.edu.au The mechanisms involve condensation reactions and intermolecular rearrangements. murdoch.edu.au Given its structure, this compound could potentially be a potent precursor to highly toxic brominated-chlorinated dioxins under thermal stress.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the five halogen substituents on the phenol ring makes it susceptible to nucleophilic attack. While the hydroxyl group is activating, the halogens (especially those ortho and para to it) could potentially be displaced by strong nucleophiles. Studies on pentafluoropyridine (B1199360) have demonstrated selective substitution of fluorine atoms, showcasing how polyhalogenated aromatics can serve as platforms for creating complex molecules. acs.org Exploring the SNAr chemistry of this compound could lead to novel derivatives, although such reactions are not yet reported. The differential reactivity of the C-Br versus C-Cl bonds would be a key point of investigation.

Q & A

Q. What are the recommended synthetic pathways for 2-Bromo-3,4,5,6-tetrachlorophenol, and how can byproduct formation be minimized?

Methodological Answer : The synthesis typically involves stepwise halogenation of phenol. Bromination should follow chlorination to avoid competitive substitution. Controlled reaction conditions (e.g., low temperature for bromine addition) reduce polychlorinated byproducts. For example, in-house synthesis of structurally similar bromo-tetrachlorophenols (e.g., 4-Bromo-2,3,5,6-tetrachlorophenol) uses stoichiometric bromine under inert atmospheres to suppress oxidation side reactions . Isothermal reaction studies on chlorophenol synthesis suggest optimizing temperature and reaction time to maximize intermediate stability before final halogenation .

Q. How can trace levels of this compound be quantified in environmental or biological samples?

Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its high sensitivity for halogenated compounds. Derivatization (e.g., acetylation) enhances volatility. For complex matrices like oak barrels or biological tissues, microwave-assisted extraction (MAE) with hexane:acetonitrile (1:1) improves recovery rates of chlorophenol analogs . Internal standards like radiolabeled chlorophenols or structurally similar brominated analogs (e.g., 4-Bromo-2,3,5,6-tetrachlorophenol) are critical for calibration .

Q. What are the primary toxicological targets of this compound in mammalian models?

Methodological Answer : Oral exposure studies on 2,3,4,6-tetrachlorophenol (a structural analog) identify the liver and kidneys as primary targets, with observed effects including hepatocyte vacuolization and renal tubular degeneration at low LOAELs (1–5 mg/kg/day). Body weight reduction is a sensitive endpoint . For brominated derivatives, comparative metabolism studies are recommended, as bromine may alter bioaccumulation kinetics. Glucuronidation assays in hepatic microsomes can clarify detoxification pathways .

Advanced Research Questions

Q. How can QSAR models predict the environmental persistence and toxicity of this compound?

Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and molar refractivity are critical. For 2,3,4,6-tetrachlorophenol, a reported logP of 2.18 suggests moderate hydrophobicity, correlating with bioaccumulation potential in aquatic systems . Bromine’s electronegativity may increase binding affinity to organic matter, requiring adjustments to existing chlorophenol models. Validation parameters (e.g., cross-validated R² > 0.7) and comparison with experimental LC50 data for aquatic organisms are essential .

Q. What experimental designs resolve contradictions in reported degradation rates of brominated chlorophenols under aerobic vs. anaerobic conditions?

Methodological Answer : Controlled microcosm studies with isotopic labeling (e.g., ¹⁴C-tracers) can track mineralization pathways. For aerobic degradation, soil:water slurries with defined microbial consortia (e.g., Sphingomonas spp.) should be tested. Under anaerobic conditions, sediment reactors with sulfate-reducing bacteria may reveal reductive dehalogenation pathways. Conflicting data often arise from variations in microbial diversity; metagenomic profiling of the test environment is advised .

Q. What analytical challenges arise when distinguishing this compound from its structural isomers in complex mixtures?

Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments is necessary. For example, the m/z 271.9558 exact mass of this compound can distinguish it from isomers like 4-Bromo-2,3,5,6-tetrachlorophenol. Retention time alignment on a DB-5MS capillary column (60 m, 0.25 mm ID) further resolves co-eluting peaks. Method validation should include spiked recovery tests in matrices like pine needles or wastewater .

Q. How does bromination alter the metabolic fate of tetrachlorophenol derivatives in vivo?

Methodological Answer : Comparative studies using ¹⁴C-labeled this compound and its non-brominated analog in rodent models can clarify differences. Bromine’s steric and electronic effects may slow glucuronidation, increasing half-life. Urinary metabolite profiling (LC-MS/MS) can identify sulfated vs. glucuronidated conjugates. In vitro assays with human hepatocytes are recommended to assess CYP450-mediated oxidation pathways .

Q. What strategies mitigate matrix interference in detecting this compound in high-organic-content samples (e.g., soil or sludge)?

Methodological Answer : Solid-phase extraction (SPE) with activated carbon cartridges effectively removes humic acids. For sludge, sequential cleanup using sulfuric acid treatment (10% v/v) followed by silica gel chromatography reduces lipid interference. Method blanks and matrix-matched calibration curves (e.g., 0.1–100 ng/g) are critical for accuracy in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.